- Synergy between chemo- and bio-catalysts in multi-step transformations, Organic & Biomolecular Chemistry, 2009, 7(14), 2926-2932
Cas no 90561-76-5 (N-(4-Bromophenyl)methylacetamide)
90561-76-5 structure
Product Name:N-(4-Bromophenyl)methylacetamide
CAS番号:90561-76-5
MF:C9H10BrNO
メガワット:228.08580160141
CID:858972
PubChem ID:15640188
Update Time:2024-10-26
N-(4-Bromophenyl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-[(4-bromophenyl)methyl]-
- N-acetyl-4-bromobenzylamine
- Acetamide, N-(p-bromobenzyl)- (6CI, 7CI)
- N-[(4-Bromophenyl)methyl]acetamide (ACI)
- N-(4-Bromobenzyl)acetamide
- C78568
- EN300-101529
- Z816034502
- 90561-76-5
- SB79635
- DTXSID701297837
- SCHEMBL540769
- 1Z-0016
- DA-40688
- CS-0197491
- MFCD14659390
- N-[(4-bromophenyl)methyl]acetamide
- AKOS008842263
- N-(4-Bromophenyl)methylacetamide
-
- インチ: 1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
- InChIKey: HBBBWKUVJSIFKV-UHFFFAOYSA-N
- ほほえんだ: O=C(C)NCC1C=CC(Br)=CC=1
計算された属性
- せいみつぶんしりょう: 226.99458g/mol
- どういたいしつりょう: 226.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 29.1Ų
N-(4-Bromophenyl)methylacetamide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N498428-25mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | N498428-50mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | N498428-250mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 250mg |
$ 320.00 | 2022-06-02 | ||
| Apollo Scientific | OR32516-1g |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 97% | 1g |
£192.00 | 2025-02-19 | |
| A2B Chem LLC | AH98877-10g |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 95% | 10g |
$1584.00 | 2024-05-20 | |
| 1PlusChem | 1P00H519-500mg |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 500mg |
$92.00 | 2024-04-20 | |
| 1PlusChem | 1P00H519-5g |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 5g |
$363.00 | 2024-04-20 | |
| Aaron | AR00H59L-500mg |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 500mg |
$93.00 | 2025-01-24 | |
| Aaron | AR00H59L-5g |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 5g |
$422.00 | 2025-01-24 | |
| Apollo Scientific | OR32516-250mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 97% | 250mg |
£79.00 | 2025-02-19 |
N-(4-Bromophenyl)methylacetamide 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ; 2 h, 100 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane , Tetrahydrofuran ; 0 °C; 3 h, 0 °C → rt
リファレンス
- N-Benzylpiperidinol derivatives as novel USP7 inhibitors: structure-activity relationships and X-ray crystallographic studies, European Journal of Medicinal Chemistry, 2020, 199,
合成方法 3
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium hexafluorophosphate , Water Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ; 48 h, rt
リファレンス
- C-H Amination via Electrophotocatalytic Ritter-type Reaction, Journal of the American Chemical Society, 2021, 143(23), 8597-8602
合成方法 4
はんのうじょうけん
1.1 Catalysts: 1,10-Phenanthroline, monohydrate , Copper fluoride (CuF2) Solvents: Chlorobenzene ; 40 bar, rt; 24 h, 140 °C
リファレンス
- An unexpected copper-catalyzed carbonylative acetylation of amines, Chemical Communications (Cambridge, 2017, 53(1), 142-144
合成方法 5
はんのうじょうけん
1.1 Reagents: Methanesulfonic acid , Ammonia , Water Catalysts: Tetrabutylammonium hexafluorophosphate Solvents: Methanol
リファレンス
- Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amides, Reaction Chemistry & Engineering, 2017, 2(6), 822-825
合成方法 6
はんのうじょうけん
1.1 Reagents: Tetraethylammonium bromide , Acetic anhydride Solvents: Acetonitrile
リファレンス
- Cathodic reduction of aliphatic azides and of azides activated by olefinic and carbonyl groups, Monatshefte fuer Chemie, 1986, 117(5), 679-87
合成方法 7
はんのうじょうけん
1.1 Catalysts: Silica (reaction products with 3-aminopropyltrimethoxysilane and chlorosulfonic acid) , Chlorosulfonic acid (reaction products with 3-aminopropyltrimethoxysilane and silica) , Aminopropyltrimethoxysilane (reaction products with silica and chlorosulfonic acid) ; 60 min, 80 °C
リファレンス
- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propylsulphamic acid (SBNPSA) under solvent-free conditions, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1025-1032
合成方法 8
はんのうじょうけん
1.1 Catalysts: Calcium bisulfate Solvents: Acetonitrile ; 2.0 h, 80 °C
リファレンス
- Ca(HSO4)2 mediated conversion of alcohols into N-substituted amides under heterogeneous conditions: a modified Ritter reaction, Journal of the Iranian Chemical Society, 2007, 4(2), 199-204
合成方法 9
はんのうじょうけん
1.1 Reagents: Water Catalysts: 4-tert-Butylbenzoic acid , Iodobenzene , Boron trifluoride , Selectfluor Solvents: Acetonitrile ; 16 h, 25 °C
リファレンス
- C(sp3)-H Ritter amination by excitation of in-situ generated iodine(III)-BF3 complexes, Chemical Communications (Cambridge, 2022, 58(63), 8778-8781
合成方法 10
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, 0 °C
1.2 5 h, 0 °C → rt
1.2 5 h, 0 °C → rt
リファレンス
- Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligands, Chem, 2023, 9(4), 989-1003
合成方法 11
はんのうじょうけん
1.1 Reagents: Tetraethylammonium tetrafluoroborate , Potassium bromide Solvents: Dichloromethane , Water ; 2 h
リファレンス
- Amino acids in electrochemical metal-free benzylic C-H amidation, Tetrahedron Letters, 2022, 102,
合成方法 12
はんのうじょうけん
1.1 Reagents: Boron trifluoride , Water , Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ; 16 h, 25 °C
リファレンス
- Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid Catalysis, ACS Catalysis, 2022, 12(1), 809-817
合成方法 13
はんのうじょうけん
1.1 Reagents: Sulfuric acid , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Water ; 2.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Pyridine ; 2 h, rt
1.4 Reagents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Pyridine ; 2 h, rt
1.4 Reagents: Water
リファレンス
- Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition, Chemical & Pharmaceutical Bulletin, 2006, 54(12), 1715-1719
N-(4-Bromophenyl)methylacetamide Raw materials
- 4-Bromobenzyl alcohol
- 4-Bromobenzylamine
- 2-(4-bromophenyl)acetic acid
- 1-(azidomethyl)-4-bromobenzene
N-(4-Bromophenyl)methylacetamide Preparation Products
N-(4-Bromophenyl)methylacetamide 関連文献
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Jason Wan Lab Chip, 2020,20, 4528-4538
90561-76-5 (N-(4-Bromophenyl)methylacetamide) 関連製品
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
NewCan Biotech Limited
ゴールドメンバー
中国のサプライヤー
試薬
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Yunnanjiuzhen
ゴールドメンバー
中国のサプライヤー
大量